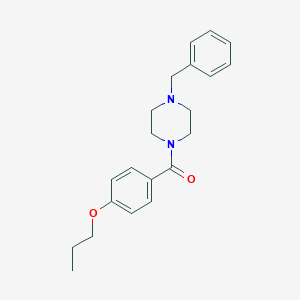
2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic aromatic compound with a thiadiazole ring and two aromatic rings. The compound has been synthesized using various methods and has shown promising results in a variety of research applications.
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole has significant biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. The compound has also been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole in lab experiments is its high purity and yield. The compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using the compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.
Orientations Futures
There are several future directions for research on 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of the compound in humans. Another area of interest is the development of new synthesis methods for the compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
One of the most common methods of synthesizing 2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole is through the reaction of 3-methylbenzenamine and 4-methylbenzenamine with thiocarbonyl diimidazole. The reaction takes place in the presence of anhydrous acetonitrile and yields the desired compound in high yield and purity.
Applications De Recherche Scientifique
2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been tested for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in Alzheimer's disease.
Propriétés
Nom du produit |
2-(3-Methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole |
|---|---|
Formule moléculaire |
C16H14N2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-5-(4-methylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H14N2S/c1-11-6-8-13(9-7-11)15-17-18-16(19-15)14-5-3-4-12(2)10-14/h3-10H,1-2H3 |
Clé InChI |
OZLFSLHKHGATAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC(=CC=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)